molecular formula C20H23N3O5S B4189414 3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE

3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4189414
M. Wt: 417.5 g/mol
InChI Key: VNTFOIJZJKFZIM-UHFFFAOYSA-N
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Description

3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Acylation of Piperazine: The benzylsulfonyl chloride is then reacted with piperazine in the presence of a base to form the benzylsulfonyl-piperazine intermediate.

    Nitration: The final step involves the nitration of the benzylsulfonyl-piperazine intermediate using a nitrating agent such as nitric acid to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 4-(4-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, altering their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(benzylsulfonyl)propanoyl]-4-(4-aminophenyl)piperazine: Similar structure but with an amine group instead of a nitro group.

    1-[3-(benzylsulfonyl)propanoyl]-4-(4-methylphenyl)piperazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

3-(BENZYLSULFONYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-PROPANONE is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzylsulfonyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c24-20(10-15-29(27,28)16-17-4-2-1-3-5-17)22-13-11-21(12-14-22)18-6-8-19(9-7-18)23(25)26/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFOIJZJKFZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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